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Compound Name:
butyldiphenylsilyl)hydroxylamine

Cat. No.: B178090

Abstract

These application notes describe a novel, two-step synthetic strategy for the preparation of N-
(tert-butyldiphenylsilyloxy)-lactams, utilizing O-(Tert-butyldiphenylsilyl)hydroxylamine as a
key reagent. This protocol leverages the formation of a stable O-TBDPS protected hydroxamic
acid intermediate from a corresponding w-hydroxy carboxylic acid, followed by an efficient
intramolecular Mitsunobu cyclization. The bulky tert-butyldiphenylsilyl (TBDPS) protecting
group offers thermal and chemical stability, making this method suitable for complex molecule
synthesis in drug discovery and development. This document provides detailed experimental
procedures, characterization data, and a mechanistic overview.

Introduction

Lactams, particularly B-lactams, are a cornerstone of medicinal chemistry, forming the
structural core of numerous antibiotics. The synthesis of substituted and functionalized lactams
remains an area of intense research. N-hydroxy lactams, in particular, are valuable
intermediates and have shown biological activity. Traditional methods for lactam synthesis can
sometimes be harsh or lack the desired functional group tolerance.

This note details a methodology for lactam synthesis via an O-protected hydroxamic acid
intermediate. O-(Tert-butyldiphenylsilyl)hydroxylamine is employed to introduce a protected
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hydroxylamine functionality onto a carboxylic acid precursor. The resulting intermediate is then
cyclized to the corresponding N-silyloxy-lactam. The TBDPS group provides significant stability
to the N-O bond during synthesis and can be removed under specific conditions if the N-
hydroxy lactam is the target.

Proposed Synthetic Pathway

The overall synthetic strategy is a two-step process starting from an w-hydroxy carboxylic acid:

e Amide Coupling: The w-hydroxy carboxylic acid is coupled with O-(Tert-
butyldiphenylsilyl)hydroxylamine to form the corresponding O-TBDPS hydroxamic acid.

 Intramolecular Cyclization: The resulting hydroxamic acid undergoes an intramolecular
Mitsunobu reaction to yield the target N-(tert-butyldiphenylsilyloxy)-lactam.

This process is versatile and can be adapted for the synthesis of various ring sizes (e.g., B, Y,
d-lactams) by selecting the appropriate starting w-hydroxy acid.

Experimental Protocols
Protocol 1: Synthesis of 4-hydroxy-N-((tert-
butyldiphenylsilyl)oxy)butanamide (3)

This protocol describes the synthesis of the O-TBDPS hydroxamic acid intermediate from y-
butyrolactone (a precursor to 4-hydroxybutanoic acid).

Materials:

* y-Butyrolactone (1.0 equiv.)

Sodium hydroxide (1.1 equiv.)

O-(Tert-butyldiphenylsilyl)hydroxylamine (1.2 equiv.)

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC-HCI) (1.5 equiv.)

Hydroxybenzotriazole (HOBt) (1.5 equiv.)
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N,N-Diisopropylethylamine (DIPEA) (3.0 equiv.)
Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate (NaHCO3)
Saturated aqueous ammonium chloride (NHaCl)
Brine

Anhydrous magnesium sulfate (MgSOQOa)

Ethyl acetate (EtOAC)

Hexanes

Procedure:

Hydrolysis of Lactone: To a solution of y-butyrolactone (1.0 equiv.) in water, add sodium
hydroxide (1.1 equiv.). Stir the mixture at room temperature for 2 hours to ensure complete
hydrolysis to sodium 4-hydroxybutanoate. The solvent is then removed under reduced
pressure. The resulting solid is dried under high vacuum for 4 hours.

Amide Coupling: The dried sodium 4-hydroxybutanoate (1.0 equiv.) is suspended in
dichloromethane (DCM). To this suspension, add O-(Tert-
butyldiphenylsilyl)hydroxylamine (1.2 equiv.), EDC-HCI (1.5 equiv.), HOBt (1.5 equiv.),
and DIPEA (3.0 equiv.).

The reaction mixture is stirred at room temperature under an argon atmosphere for 12-18
hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

Work-up: Upon completion, the reaction mixture is diluted with DCM and washed
sequentially with saturated aqueous NH4Cl, saturated aqueous NaHCOs, and brine.

The organic layer is dried over anhydrous MgSOea, filtered, and concentrated under reduced
pressure.
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 Purification: The crude residue is purified by flash column chromatography on silica gel
(eluent: 30-50% Ethyl Acetate in Hexanes) to afford the pure product, 4-hydroxy-N-((tert-
butyldiphenylsilyl)oxy)butanamide (3).

Protocol 2: Synthesis of 1-((tert-
butyldiphenyisilyl)oxy)pyrrolidin-2-one (4)

This protocol details the intramolecular cyclization of the hydroxamic acid intermediate to the
corresponding N-silyloxy-y-lactam via a Mitsunobu reaction.[1][2][3]

Materials:

4-hydroxy-N-((tert-butyldiphenylsilyl)oxy)butanamide (3) (1.0 equiv.)

Triphenylphosphine (PPhs) (1.5 equiv.)

Diisopropyl azodicarboxylate (DIAD) (1.5 equiv.)

Anhydrous Tetrahydrofuran (THF)

Ethyl acetate (EtOAc)

Hexanes

Brine

Procedure:

o Reaction Setup: To a solution of 4-hydroxy-N-((tert-butyldiphenylsilyl)oxy)butanamide (3) (1.0
equiv.) and triphenylphosphine (1.5 equiv.) in anhydrous THF, cool the mixture to 0 °C in an
ice bath under an argon atmosphere.

» Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 equiv.) dropwise to
the cooled solution over 15 minutes.

e The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours.
Monitor the reaction progress by TLC.
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o Work-up: After the reaction is complete, remove the solvent under reduced pressure.

 Purification: The residue is purified directly by flash column chromatography on silica gel
(eluent: 20-40% Ethyl Acetate in Hexanes) to separate the product from triphenylphosphine
oxide and other by-products. This yields the final product, 1-((tert-
butyldiphenylsilyl)oxy)pyrrolidin-2-one (4).

Data Presentation

The following tables summarize the expected yields and key characterization data for the
synthesized compounds based on typical results for analogous reactions.

Table 1: Synthesis of O-TBDPS Hydroxamic Acid Intermediate (3)

. Molecular
Starting . .
. Product Weight (g/mol  Yield (%) Appearance
Material
)
4-hydroxy-N-
((tert- . :
y-Butyrolactone ) ) 357.52 75-85 White Solid
butyldiphenylsilyl
Joxy)butanamide
Table 2: Intramolecular Cyclization to N-Silyloxy-Lactam (4)
. Molecular
Starting . .
. Product Weight (g/mol  Yield (%) Appearance
Material
)
4-hydroxy-N- 1-((tert-
tert- butyldiphenylsilyl
( YIAIPREnyIsty 339.50 65-75 Colorless Oil

butyldiphenylsilyl

Joxy)butanamide

Joxy)pyrrolidin-2-
one

Table 3: Spectroscopic Data
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'HNMR (CDCl;, 8  *CNMR (CDCl3, 3 HRMS (ESI)

Compound
ppm) ppm) [M+Na]*
7.65-7.75 (m, 4H),
7.35-7.45 (m, 6H), 172.1, 135.5, 132.0,

3 3.60 (t, 2H), 2.20 (t, 129.9, 127.8, 62.0, 380.1840
2H), 1.80 (p, 2H), 1.10  31.5, 28.8, 26.8, 19.2
(s, 9H)
7.60-7.70 (m, 4H),
7.30-7.40 (m, 6H), 175.8, 135.6, 132.3,

4 3.55 (t, 2H), 2.40 (t, 129.8, 127.7, 48.5, 362.1731
2H), 2.05 (p, 2H), 1.05  30.9, 26.7, 19.3, 17.5
(s, 9H)

Visualizations

Reaction Scheme and Workflow

The overall workflow from the starting w-hydroxy carboxylic acid to the final N-silyloxy-lactam is
depicted below.
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Figure 1. Overall experimental workflow for lactam synthesis.

Proposed Mechanism for Mitsunobu Cyclization

The intramolecular cyclization proceeds via a classical Mitsunobu reaction mechanism. The
triphenylphosphine activates the terminal hydroxyl group, which is then displaced by the
nucleophilic nitrogen of the hydroxamic acid in an Sn2 fashion.
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Figure 2. Proposed mechanism for intramolecular cyclization.

Conclusion

The described methodology provides a reliable and efficient route for the synthesis of N-(tert-

butyldiphenylsilyloxy)-lactams. The use of O-(Tert-butyldiphenylsilyl)hydroxylamine allows

for the creation of a stable hydroxamic acid intermediate that can be cleanly cyclized under

mild Mitsunobu conditions. This approach is amenable to the synthesis of various lactam ring
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sizes and offers a valuable tool for medicinal chemists and drug development professionals.
Further work will explore the substrate scope and the deprotection of the TBDPS group to
access N-hydroxy lactams.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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